

Application Notes and Protocols for MRT-2359 in Xenograft Models

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Compound of Interest

Compound Name: MRT-2359

Cat. No.: B10856510

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Introduction

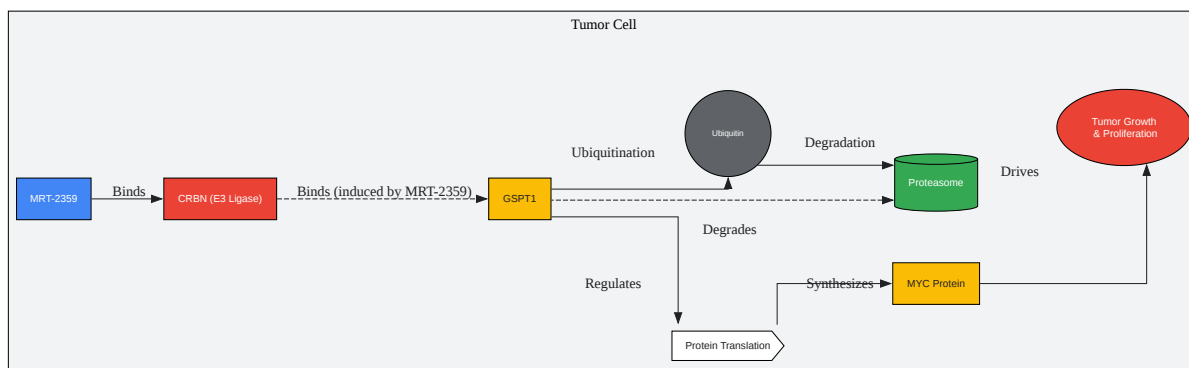
MRT-2359 is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for degradation by the E3 ubiquitin ligase cereblon (CRBN).[1][2] In preclinical studies, **MRT-2359** has demonstrated significant anti-tumor activity in various xenograft models, particularly those driven by the MYC oncogene.[3][4] MYC-driven cancers often exhibit a heightened dependency on protein translation, making them particularly vulnerable to GSPT1 degradation.[3] The degradation of GSPT1 leads to a disruption of protein synthesis, resulting in the suppression of key oncogenic drivers like c-MYC, and ultimately, tumor regression.[5]

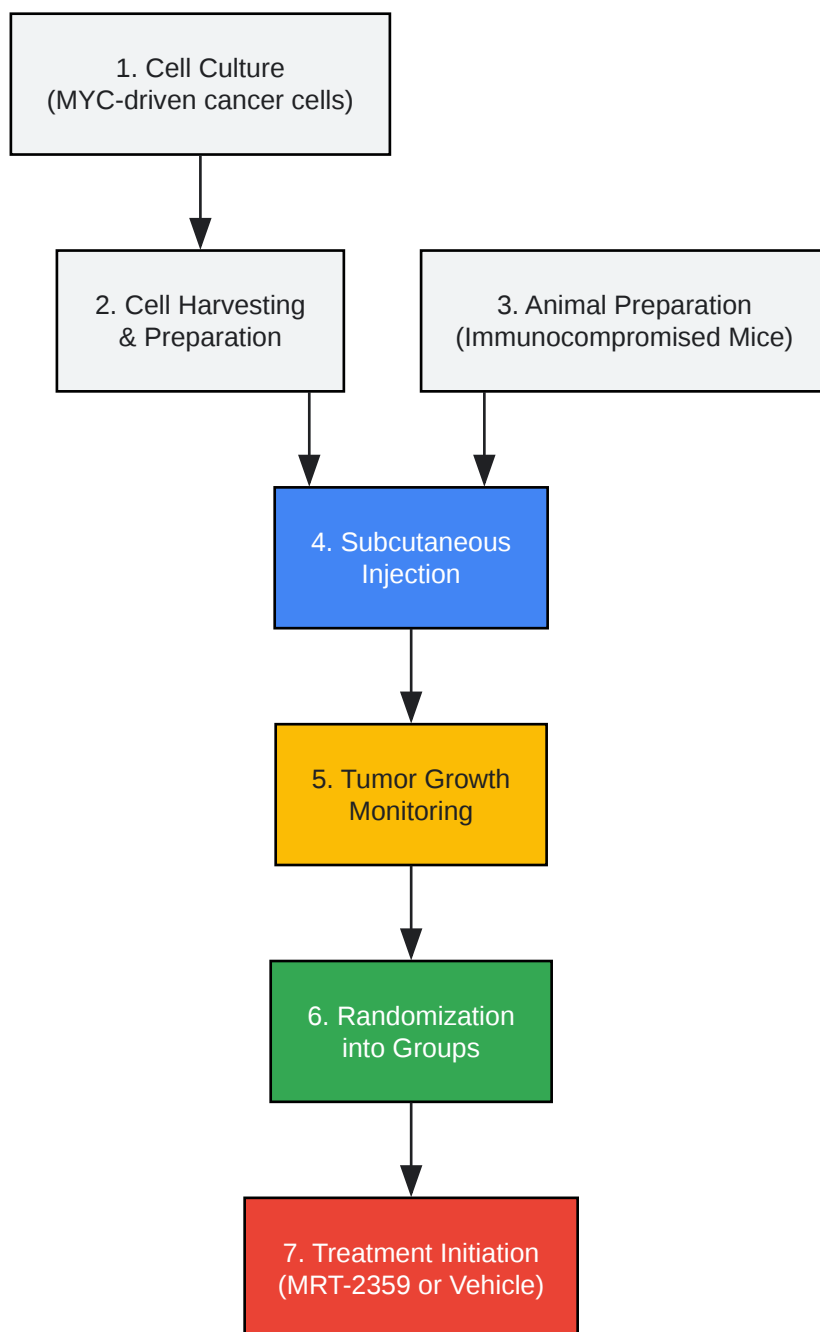
These application notes provide detailed protocols for the use of **MRT-2359** in xenograft models, covering experimental design, data interpretation, and key methodologies for assessing anti-tumor efficacy and pharmacodynamic effects.

Mechanism of Action

MRT-2359 acts as a "molecular glue," inducing a proximity between GSPT1 and the E3 ubiquitin ligase component, cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The loss of GSPT1 impairs translation termination, causing ribosome stalling and a global reduction in protein synthesis. In MYC-

driven tumors, this disruption of the translational machinery leads to a significant decrease in the levels of MYC protein itself, thereby inhibiting tumor cell proliferation and survival.[1][3]





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- To cite this document: BenchChem. [Application Notes and Protocols for MRT-2359 in Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856510#how-to-use-mrt-2359-in-xenograft-models]

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